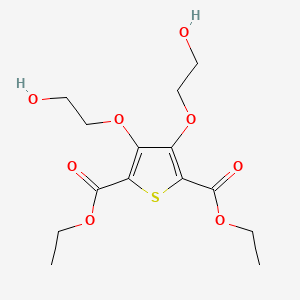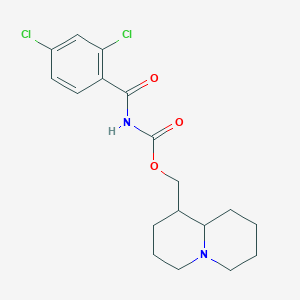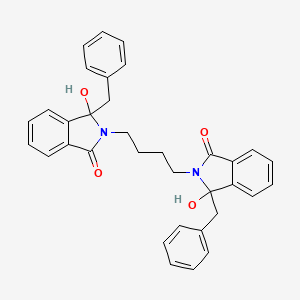
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
描述
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one, also known as HT-2, is a naturally occurring mycotoxin produced by several species of Fusarium fungi. HT-2 has been found in various food and feed commodities and is considered a potent cytotoxic agent. The purpose of
作用机制
The exact mechanism of action of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one induces apoptosis through the activation of caspases, which are enzymes involved in programmed cell death. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one also causes oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been found to have various biochemical and physiological effects on different organs and systems in the body. It has been shown to cause liver damage, kidney damage, and lung damage in animals. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has also been found to affect the immune system, causing immunosuppression and increasing susceptibility to infections.
实验室实验的优点和局限性
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is a potent cytotoxic agent that can be used in various lab experiments to study the effects of apoptosis, oxidative stress, and inflammation on cells. However, the use of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one in lab experiments is limited by its toxicity and potential harm to researchers. Proper safety measures and protocols must be followed when handling 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one.
未来方向
There are several future directions for the study of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one. One area of research is the development of new methods for synthesizing 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one with higher purity and yield. Another area of research is the identification of new targets and pathways affected by 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one. Additionally, the use of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one as a potential therapeutic agent for cancer and other diseases is an area of interest. Finally, the development of new methods for detecting and quantifying 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one in food and feed commodities is important for ensuring food safety and reducing human exposure to this mycotoxin.
Conclusion
In conclusion, 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is a potent mycotoxin that has been extensively studied for its toxicological effects on humans and animals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one have been discussed in this paper. Further research is needed to fully understand the effects of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one and to develop new methods for detecting and mitigating its presence in food and feed commodities.
科学研究应用
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been extensively studied for its toxicological effects on humans and animals. It has been found to induce apoptosis in various cell lines, including liver, kidney, and lung cells. 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has also been shown to cause oxidative stress, DNA damage, and inflammation in cells. In addition, 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one has been found to be a potent immunosuppressive agent.
属性
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(10-9-11-7-5-4-6-8-11)14(2,17)15(3)12(16)18-13/h4-8,17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBNSPGDQBGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C)O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide]](/img/structure/B4302446.png)

![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4302469.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl benzoylcarbamate](/img/structure/B4302483.png)
![3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)
![2-{4-[2-(methylthio)phenyl]-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302505.png)


![3-(2-furylmethylene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302532.png)
![2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one](/img/structure/B4302534.png)
